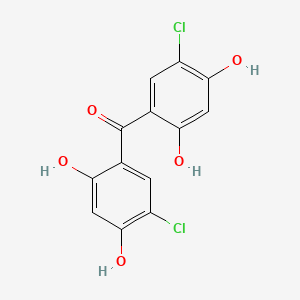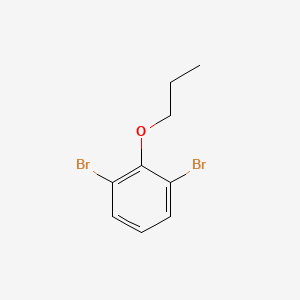
(1,4-Dimethylnaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dimethylnaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H13BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid moiety (B(OH)2) attached to a naphthalene ring substituted with two methyl groups at the 1 and 4 positions. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethylnaphthalen-2-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with iPrMgCl·LiCl. This reaction is carried out at low temperatures (around 0°C) to achieve high yields .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The boronic acid derivatives are then obtained through hydrolysis of the esters .
Analyse Des Réactions Chimiques
Types of Reactions: (1,4-Dimethylnaphthalen-2-yl)boronic acid undergoes various types of reactions, including:
Cross-Coupling Reactions: The most notable reaction is the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or borates. Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products:
Suzuki-Miyaura Reaction: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation: Forms boronic esters or borates.
Reduction: Yields boranes.
Applications De Recherche Scientifique
(1,4-Dimethylnaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the construction of complex organic molecules, particularly in the synthesis of pharmaceuticals, optoelectronic materials, and organic catalysts.
Medicinal Chemistry: The naphthalene core and dimethyl groups make it a promising candidate for drug development, as these structures are common in biologically active molecules.
Material Science: Used in the development of advanced materials due to its ability to form stable carbon-carbon bonds through cross-coupling reactions.
Mécanisme D'action
The primary mechanism of action for (1,4-Dimethylnaphthalen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond with the aryl halide . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
2-Naphthylboronic Acid: Similar structure but without the methyl groups, making it less sterically hindered.
4-Methylphenylboronic Acid: Contains a single methyl group, offering different reactivity and steric properties.
Uniqueness: (1,4-Dimethylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. The presence of two methyl groups can also affect the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry.
Propriétés
IUPAC Name |
(1,4-dimethylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO2/c1-8-7-12(13(14)15)9(2)11-6-4-3-5-10(8)11/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGWHFVRKBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)




![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)


![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)




